N-(2-甲氧基-4-硝基苯基)-3-氧代丁酰胺

描述

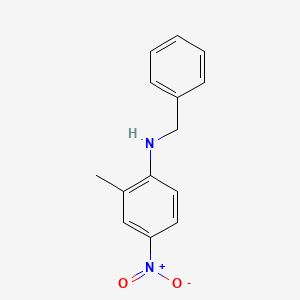

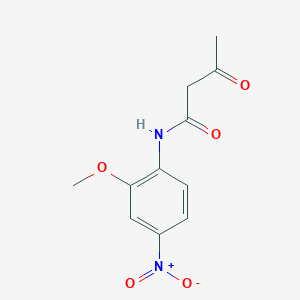

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a chemical compound that is part of the synthesis pathway for the side chain of an anticancer drug, specifically Amsacrine. It is an intermediate that undergoes further chemical transformations to yield pharmacologically active compounds .

Synthesis Analysis

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not directly described in the provided papers. However, a related compound, N-(4-Amino-2-methoxyphenyl)-acetamide, is synthesized through the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide using Pd/C as a catalyst under a hydrogen atmosphere . This suggests that the synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide could involve similar reduction steps, possibly with modifications to the starting materials and reaction conditions to introduce the 3-oxobutanamide moiety.

Molecular Structure Analysis

The molecular structure of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not explicitly detailed in the provided papers. However, the structure of a related compound, N-(4-Amino-2-methoxyphenyl)-acetamide, has been elucidated and found to crystallize from ethylacetate . This information provides insights into the potential structural characteristics of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, such as the presence of methoxy and nitro substituents on the aromatic ring, which are likely to influence its chemical behavior and crystallization properties.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide directly. However, the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide to form N-(4-Amino-2-methoxyphenyl)-acetamide implies that N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide could also undergo similar reduction reactions to yield amino derivatives. These reactions are crucial in the synthesis of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide are not described in the provided papers. However, the properties of related compounds, such as solubility, crystallization behavior, and stability, can be inferred from the synthesis and characterization of N-(4-Amino-2-methoxyphenyl)-acetamide . The presence of functional groups like methoxy, nitro, and amide in N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide would influence its physical properties, such as melting point and solubility, as well as its chemical reactivity.

科学研究应用

Metabolism in Tattoo Inks

Pigment Yellow 74 (PY74), which includes the compound N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, has been investigated for its metabolism using rat and human liver microsomes. Metabolites formed include 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide and 2-((2-hydroxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide, suggesting potential phase II metabolism and excretion pathways (Cui et al., 2005).

Corrosion Inhibition

Studies on N-Phenyl-benzamide derivatives, which include similar structures to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, show their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) and nitro (NO2) groups affects the inhibition behavior, with the methoxy substituent enhancing efficiency (Mishra et al., 2018).

Light-Switchable Polymers

A cationic polymer synthesized by incorporating a derivative of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide exhibits light-switchable properties. It can transform from a cationic to a zwitterionic form upon irradiation, indicating potential applications in DNA condensation and release, as well as antibacterial activities (Sobolčiak et al., 2013).

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, closely related to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. They show promising results in forming crosslinks with proteins, indicating potential applications in biochemistry and molecular biology (Jelenc et al., 1978).

Synthesis and Characterization in Organic Chemistry

Research in organic chemistry has explored the synthesis and characterization of various derivatives of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. These studies focus on understanding the chemical properties and potential applications of these compounds in different fields, including the synthesis of other organic compounds and investigation of their biological activity (Havaldar et al., 2004).

属性

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRWFTFHIONLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387281 | |

| Record name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

CAS RN |

91088-39-0 | |

| Record name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)